molecular formula C23H28O4 B12524827 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol CAS No. 656800-90-7

2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol

Katalognummer: B12524827
CAS-Nummer: 656800-90-7
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: ZTSTXVQAXHTSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(4-methoxyphenyl)bicyclo[331]nonane-2,6-diol is a compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two phenyl groups substituted with methoxy groups at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol typically involves aldol condensation reactions. One common method involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. The reaction proceeds through a series of steps including aldol condensation, intramolecular aldol condensation, and subsequent hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction could produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds, while the methoxy groups can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol: Similar bicyclic structure but with methyl groups instead of methoxy groups.

    Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.

    Bicyclo[3.3.1]nonane-2,6-dione bis-2,6-ethylenedioxy acetal: A protected form of the dione with ethylenedioxy groups

Uniqueness

2,6-Bis(4-methoxyphenyl)bicyclo[33

Eigenschaften

CAS-Nummer

656800-90-7

Molekularformel

C23H28O4

Molekulargewicht

368.5 g/mol

IUPAC-Name

2,6-bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C23H28O4/c1-26-20-7-3-16(4-8-20)22(24)13-11-19-15-18(22)12-14-23(19,25)17-5-9-21(27-2)10-6-17/h3-10,18-19,24-25H,11-15H2,1-2H3

InChI-Schlüssel

ZTSTXVQAXHTSGM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CCC3CC2CCC3(C4=CC=C(C=C4)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.